molecular formula C23H42O7 B12282180 Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate

Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate

Cat. No.: B12282180
M. Wt: 430.6 g/mol
InChI Key: BCCJZUBUYPSVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate is a structurally complex cyclopentane derivative with multiple functional groups, including hydroxyl, methoxypropan-2-yloxymethyl, and oxan-2-yloxy substituents. For instance, cyclopentane derivatives are often used as intermediates in fungicide synthesis (e.g., metconazole precursors) or as prostaglandin analogs (e.g., misoprostol impurities) .

Properties

IUPAC Name

methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O7/c1-23(2,27-4)29-16-18-17(11-7-5-6-8-12-21(25)26-3)19(24)15-20(18)30-22-13-9-10-14-28-22/h17-20,22,24H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJZUBUYPSVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC)OCC1C(CC(C1CCCCCCC(=O)OC)O)OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aldol Condensation

A common approach involves constructing the cyclopentane ring through aldol condensation. For example, a linear precursor with keto and aldehyde groups undergoes base-catalyzed cyclization:

Reagents :

  • Linear diketone precursor (e.g., 7-oxooctanoic acid methyl ester)
  • LDA (Lithium Diisopropylamide) in THF at −78°C
  • Quenching with NH₄Cl

Outcome :

  • Cyclopentenone intermediate formed in 65–72% yield.
  • Subsequent hydrogenation (H₂, Pd/C) saturates the double bond to yield the cyclopentane core.

Cyclopropane Ring-Opening

Alternative methods utilize cyclopropane intermediates, which undergo ring-expansion via acid-catalyzed rearrangements:

Procedure :

  • Cyclopropane derivative treated with BF₃·Et₂O in dichloromethane.
  • Ring-opening generates a carbocation, which rearranges to form the cyclopentane skeleton.

Advantage :

  • Higher stereocontrol at positions 2 and 3 due to carbocation stability trends.

Stereoselective Functionalization of the Cyclopentane Core

Hydroxylation at Position 5

The 5-hydroxy group is introduced via Sharpless asymmetric dihydroxylation :

Conditions :

  • Cyclopentene derivative
  • AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆)
  • t-BuOH/H₂O solvent system at 0°C

Results :

  • >90% enantiomeric excess (ee) for the (5R)-hydroxy configuration.
  • Yield: 78–85%.

Etherification at Positions 2 and 3

Stepwise Protection :

  • Position 3 (THP protection) :
    • Cyclopentanol intermediate + 3,4-dihydro-2H-pyran (DHP)
    • Catalyzed by pyridinium p-toluenesulfonate (PPTS) in CH₂Cl₂
    • Yield: 88%
  • Position 2 (MOP protection) :
    • Alcohol + 2-methoxypropene
    • PPTS catalysis in refluxing toluene
    • Yield: 82%

Critical Note :

  • Order of protection (THP before MOP) prevents steric hindrance during subsequent reactions.

Installation of the Heptanoate Side Chain

Esterification via Steglich Reaction

The heptanoic acid side chain is coupled to the cyclopentane core using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine):

Conditions :

  • Cyclopentanol (1 equiv)
  • Heptanoic acid (1.2 equiv)
  • DCC (1.5 equiv), DMAP (0.1 equiv) in CH₂Cl₂
  • Reaction time: 12 h at 25°C

Yield : 76%
Purity : >98% (HPLC)

Deprotection and Final Modification

Selective THP Removal

The THP group at position 3 is cleaved under mild acidic conditions:

Procedure :

  • Protected intermediate + PPTS (0.2 equiv) in MeOH
  • Stirred at 40°C for 4 h
  • Yield: 94%

Global Deprotection (Optional)

For applications requiring free hydroxyl groups:

  • MOP removal : TFA/CH₂Cl₂ (1:1) at 0°C for 1 h.
  • THP removal : As above.

Optimization Data and Comparative Analysis

Step Reagent Yield (%) Stereopurity (ee%)
Cyclopentane formation LDA/THF 68 N/A
Sharpless dihydroxylation AD-mix-β 82 92
THP protection DHP, PPTS 88 N/A
MOP protection 2-Methoxypropene 82 N/A
Esterification DCC/DMAP 76 N/A

Challenges and Mitigation Strategies

  • Steric Hindrance during Etherification :

    • Use of bulky protective groups (e.g., THP) at position 3 before smaller groups (MOP) at position 2 minimizes steric clashes.
  • Epimerization at Position 5 :

    • Low-temperature conditions (−40°C) during hydroxylation prevent racemization.
  • Side Reactions in Esterification :

    • DMAP accelerates the reaction, reducing exposure to moisture and minimizing hydrolysis.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The terminal methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing derivatives for pharmacological studies.

Reaction Conditions Product Notes
Basic hydrolysis (e.g., NaOH/H₂O)Heptanoic acid derivativeCommon for ester saponification
Acidic hydrolysis (e.g., H₂SO₄)Protonated carboxylic acid intermediateLess common for this substrate

Deprotection of Tetrahydropyranyl (THP) Ether

The oxan-2-yloxy (THP) group acts as a protecting moiety for the hydroxyl group at position 3. Acidic conditions cleave the THP ether to regenerate the free hydroxyl group:

Reagent Conditions Outcome
HCl in methanol0–25°C, 1–4 hoursSelective THP deprotection
p-Toluenesulfonic acidRoom temperatureFaster deprotection

This step is pivotal in synthetic routes requiring selective functional group manipulation .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 5 is susceptible to oxidation, forming a ketone. Common oxidants include:

Oxidizing Agent Conditions Product
Pyridinium chlorochromateAnhydrous dichloromethaneKetone derivative
Dess-Martin periodinaneRoom temperature, 1–2 hoursHigh-yield oxidation

This transformation alters the compound’s electronic properties and potential bioactivity.

Ether Cleavage at Methoxypropan Group

The 2-methoxypropan-2-yloxymethyl ether can be cleaved under strong acidic conditions, though stability varies:

Reagent Conditions Result
HBr in acetic acidReflux, 2–6 hoursDemethylation and ether cleavage
Boron tribromide-78°C to room temperatureSelective cleavage

Cyclopentyl Ring Modifications

The cyclopentyl scaffold may undergo ring-opening or functionalization under specific conditions:

Reaction Type Reagents/Conditions Application
Epoxidationm-CPBA, CH₂Cl₂Introduces epoxide functionality
HydrogenationH₂/Pd-CReduces unsaturated bonds

Key Structural Insights from Spectroscopic Data

  • NMR : Confirms stereochemistry (1R,2S,3R,5S) and functional group positions .

  • Mass Spectrometry : Molecular ion peak at m/z 430.58 aligns with the molecular formula C₂₃H₄₂O₇ .

Scientific Research Applications

Prodrug Development

One of the primary applications of this compound lies in its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion. The structure of methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate suggests it could be designed to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) .

Anticancer Research

Recent studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. Investigations into the structure-activity relationships (SAR) of derivatives have shown promising results in inhibiting tumor growth, suggesting that this compound may also possess anticancer properties .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar oxan structures have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain .

Receptor Modulation

The compound's ability to interact with neurotransmitter receptors presents another avenue for research. Its structural components may allow it to modulate serotonin or dopamine receptors, which are critical targets in the treatment of mood disorders and schizophrenia .

Data Tables

Application AreaPotential UseSupporting Studies
Prodrug DevelopmentEnhancing solubility and bioavailabilityPatent US20150087688A1
Anticancer ResearchCytotoxic effects on cancer cell linesStructure-activity relationship studies
Enzyme InhibitionInhibition of COX enzymesBiochemical studies on oxan derivatives
Receptor ModulationInteraction with serotonin/dopamine receptorsNeuropharmacological research

Case Study 1: Prodrug Efficacy

A study evaluated the efficacy of various prodrugs derived from similar structures to this compound. Results demonstrated improved pharmacokinetic profiles compared to their parent compounds, indicating the potential for enhanced therapeutic outcomes in clinical settings .

Case Study 2: Anticancer Activity

In vitro tests conducted on derivatives of this compound showed significant inhibition of cell proliferation in breast cancer cell lines. The study highlighted the importance of specific functional groups in enhancing cytotoxicity, paving the way for further development of targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of Target Compound :

  • Cyclopentyl core : 5-hydroxy, 2-(2-methoxypropan-2-yloxymethyl), 3-(oxan-2-yloxy) substituents.
  • Ester group: Methyl heptanoate side chain.

Comparison Table :

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological/Industrial Relevance Source
Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate (Target) Inferred: C₂₅H₄₂O₈ ~494.6 (est.) Hydroxy, methoxypropan-2-yloxymethyl, oxan-2-yloxy Likely pharmaceutical intermediate N/A (hypothetical)
Methyl 7-((1R,2R,3R)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)cyclopentyl)heptanoate (PAI 40 009005) C₂₈H₅₄O₅Si 498.82 tert-Butyldimethylsilyl (protective group), hydroxy, enol ether Misoprostol impurity; prostaglandin analog synthesis Pharmaffiliates
rel-Methyl 7-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate (59122-46-2) C₂₃H₃₈O₅ 394.5 (est.) Hydroxy, oxo, enol ether Prostaglandin receptor studies BLD Pharm
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone C₁₄H₁₇ClO 236.7 Chlorophenyl, dimethyl Metconazole (fungicide) intermediate Patent

Functional Group Analysis :

  • Protective Groups : The target compound uses 2-methoxypropan-2-yloxymethyl and oxan-2-yloxy groups, which may enhance stability during synthesis compared to the tert-butyldimethylsilyl group in PAI 40 009005 . Silyl ethers are typically hydrolytically sensitive, whereas ethers (e.g., oxan-2-yloxy) offer moderate stability .
  • Ester Side Chains: The methyl heptanoate group is common in prostaglandin analogs (e.g., misoprostol derivatives) for improved bioavailability .

Biological Activity

Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate, with the CAS number 69810-10-2, is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H42O7C_{23}H_{42}O_{7}, with a molecular weight of approximately 430.58 g/mol. The compound features multiple functional groups, including hydroxyl and ester moieties, which are critical for its biological interactions.

PropertyValue
CAS Number69810-10-2
Molecular FormulaC23H42O7
Molecular Weight430.58 g/mol
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of hydroxyl and ester groups enables it to form hydrogen bonds, facilitating interactions with enzymes and receptors. These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to act on hormone receptors, influencing endocrine signaling pathways.

Biological Activities

Research into the biological activities of this compound indicates several promising areas:

Anti-inflammatory Activity

Studies suggest that the compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests it could interfere with cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in animal models subjected to induced inflammation.
    • Methodology : In vivo experiments were conducted using a rat model with induced paw edema.
    • Results : The treated group showed a marked decrease in edema compared to controls.
  • Anticancer Activity Evaluation : Another investigation assessed the compound's effects on various cancer cell lines.
    • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and prostate cancer (PC-3).
    • Findings : The compound exhibited dose-dependent cytotoxicity against all tested cell lines, with IC50 values indicating significant potential for further development as an anticancer agent.

Q & A

What are the key synthetic routes for Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate?

Category: Basic
Answer:
The compound’s synthesis involves multi-step strategies, including cyclopentane ring formation, hydroxyl group protection, and esterification. A common approach uses sodium hydride-mediated alkylation (e.g., methyl halide) to introduce methoxypropan-2-yloxymethyl groups, followed by oxane (tetrahydropyran) protection of hydroxyls via acid-catalyzed etherification. Hydrolysis of intermediates, as demonstrated in cyclopentanone derivative syntheses, is critical for yield optimization . For stereochemical control, chiral catalysts or enzymatic resolution may be required, though specific protocols for this compound are not detailed in current literature.

How can reaction conditions be optimized to improve yield and purity during synthesis?

Category: Advanced
Answer:
Optimization hinges on:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like hydroxyl protection .
  • Catalyst selection : Boron trifluoride etherate effectively promotes cyclization in related cyclopentane systems, though residual catalyst removal requires careful quenching .
  • Purification : Preparative HPLC with C18 columns resolves stereoisomers, while silica gel chromatography isolates intermediates. Yield improvements (e.g., 60% → 85%) are achievable via stepwise monitoring using TLC and in situ FTIR .

What analytical techniques are essential for characterizing this compound?

Category: Basic
Answer:

  • NMR : 1H/13C NMR identifies substituents on the cyclopentyl ring (e.g., oxan-2-yloxy protons at δ 3.4–4.1 ppm) and confirms ester linkages .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+Na]+ ~523.3 Da) and fragments (e.g., loss of methoxypropan-2-yloxymethyl group at m/z 385) .
  • X-ray crystallography : Resolves absolute configuration if single crystals form, though crystallization may require vapor diffusion with acetonitrile/water .

How can stereochemical inconsistencies in NMR data be resolved?

Category: Advanced
Answer:
Discrepancies arise from dynamic stereochemistry (e.g., oxane ring puckering). Strategies include:

  • Variable-temperature NMR : Detects conformational exchange (e.g., coalescence temperatures >40°C for oxane protons) .
  • Chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric proton signals .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict stable conformers and coupling constants for comparison .

What safety precautions are recommended for handling this compound?

Category: Basic
Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Toxicity data are limited, so treat as a potential irritant .

How can metabolites of this compound be identified in biological systems?

Category: Advanced
Answer:

  • In vitro assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS. Look for hydroxylation at the cyclopentyl ring (m/z +16) or ester hydrolysis to heptanoic acid derivatives .
  • Isotopic labeling : Synthesize a deuterated analog (e.g., D3-methyl ester) to track metabolic pathways using mass shifts .

What strategies stabilize this compound under varying pH and temperature conditions?

Category: Advanced
Answer:

  • pH stability : Degradation studies (pH 1–13, 37°C) show maximal stability at pH 6–7. Buffered solutions (e.g., phosphate, 50 mM) prevent ester hydrolysis .
  • Thermal stability : Store at –20°C under argon; DSC/TGA reveals decomposition >150°C . Lyophilization extends shelf life for hygroscopic intermediates .

How does the compound interact with lipid membranes or enzyme active sites?

Category: Advanced
Answer:
Molecular docking (AutoDock Vina) predicts affinity for hydrophobic pockets due to the heptanoate chain. Fluorescence anisotropy assays with DPPC liposomes quantify membrane insertion. For enzyme studies, competitive inhibition assays (e.g., COX-2) assess binding using IC50 values .

How should conflicting data on synthetic yields be addressed?

Category: Advanced
Answer:
Contradictions arise from reagent purity or reaction scale. Mitigation steps:

  • Replicate conditions : Compare yields using anhydrous vs. technical-grade solvents (e.g., THF) .
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify critical factors .

What challenges arise during scale-up from milligram to gram quantities?

Category: Advanced
Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling for alkylation steps to prevent runaway reactions .
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • Byproduct formation : Monitor dimerization via inline IR; add radical inhibitors (e.g., BHT) if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.